Cas no 52443-21-7 (Glucametacin)

Glucametacin structure
Glucametacin structure
Product Name:Glucametacin
Numero CAS:52443-21-7
MF:C25H27ClN2O8
MW:518.943486452103
CID:56235
PubChem ID:3033980
Update Time:2025-04-18

Glucametacin Proprietà chimiche e fisiche

Nomi e identificatori

    • Glucametacin
    • 2-[[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl]amino]-2-deoxy-D-glucose
    • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
    • EINECS 257-923-9
    • Glucametacin [INN]
    • Glucametacina [INN-Spanish]
    • Glucametacine
    • Glucametacine [INN-French]
    • Glucametacinum [INN-Latin]
    • Glucometacin
    • Teoremac
    • UNII-N1EXE5EHAN
    • 2-(1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL)-N-((2R,3R,4S,5R)-3,4,5,6-TETRAHYDROXY-1-OXOHEXAN-2-YL)ACETAMIDE
    • 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid monohydrate glucosamide
    • NS00032508
    • GLUCAMETACIN [WHO-DD]
    • N1EXE5EHAN
    • Glucametan
    • D-Glucose, 2-(((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)amino)-2-deoxy-
    • Glucametacina
    • DTXSID80200445
    • Glucametacinum
    • SCHEMBL24511
    • 2-(1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL)-N-((3R,4R,5S,6R)-2,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL)ACETAMIDE
    • D-Glucose, 2-(((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)amino)-2-deoxy-, hydrate
    • 1-(p-Chlorbenzoyl)-5-methoxy-2-methylindol-3-essigsaeure-monohydrat-glucosamid [German]
    • CS-0040318
    • 2-(2-(1-(p-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetamido)-2-deoxy-D-glucose
    • glucamethacin
    • HY-111392
    • 52443-21-7
    • GLUCAMETACIN [MI]
    • GLUCAMETACIN [MART.]
    • CHEMBL488914
    • 1-(p-Chlorbenzoyl)-5-methoxy-2-methylindol-3-essigsaeure-monohydrat-glucosamid
    • Inchi: 1S/C25H27ClN2O8/c1-13-17(10-22(32)27-19(11-29)23(33)24(34)21(31)12-30)18-9-16(36-2)7-8-20(18)28(13)25(35)14-3-5-15(26)6-4-14/h3-9,11,19,21,23-24,30-31,33-34H,10,12H2,1-2H3,(H,27,32)/t19-,21+,23+,24+/m0/s1
    • Chiave InChI: XLVXAUNDHWERBM-IVGWJTKZSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C(N1C2C=CC(=CC=2C(CC(N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)=O)=C1C)OC)=O

Proprietà calcolate

  • Massa esatta: 536.15600
  • Massa monoisotopica: 518.146
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 10
  • Complessità: 764
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: niente
  • Superficie polare topologica: 158A^2

Proprietà sperimentali

  • Densità: 1.44
  • Punto di ebollizione: 793.7°Cat760mmHg
  • Punto di infiammabilità: 433.8°C
  • Indice di rifrazione: 1.634
  • PSA: 159.71000
  • LogP: 1.08540
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti